2,3-Diphenylquinoxaline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGZXMTCUOPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348063 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-96-5 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

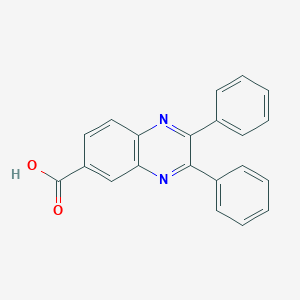

2,3-Diphenylquinoxaline-6-carboxylic acid chemical structure

An In-Depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] Their unique physicochemical and biological properties make them privileged structures in the design of novel therapeutic agents and functional organic materials.[3][4] This guide provides a comprehensive technical overview of a key derivative, this compound. We will delve into its molecular structure, detailed synthesis protocols based on the classical Hinsberg condensation, robust analytical characterization techniques, and its current and potential applications. This document serves as a foundational resource for scientific professionals engaged in the research and development of quinoxaline-based compounds.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound consists of a fused benzene and pyrazine ring, forming the quinoxaline core. This core is substituted with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 6 position. This specific arrangement of functional groups dictates its chemical reactivity and potential for further modification.

Caption: Chemical structure of this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[5]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in biological and chemical systems, such as solubility and membrane permeability.

| Property | Value | Source |

| logP | 4.59 | [8] |

| Polar Surface Area | 63.1 Ų | [5][8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | [5] |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | [5] |

| InChIKey | LFWGZXMTCUOPFI-UHFFFAOYSA-N | [5] |

Synthesis Methodology

The most established and widely cited method for synthesizing the quinoxaline scaffold is the Hinsberg quinoxaline synthesis .[1] This pathway involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] For the specific synthesis of this compound, the precursors are 3,4-diaminobenzoic acid and benzil (a 1,2-diketone).

Sources

- 1. mtieat.org [mtieat.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,3-diphenylquinoxaline-6-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into its formal IUPAC nomenclature, structural properties, and detailed synthesis methodologies, including both classical and modern green chemistry approaches. A significant focus is placed on its role as a versatile scaffold in drug development, particularly as a potential antineoplastic agent and a precursor for novel α-glucosidase inhibitors. Furthermore, its application in polymer science as a chain-end modifier is explored. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, data summaries, and mechanistic insights to facilitate further research and application.

Introduction to the Quinoxaline Scaffold

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing systems being particularly prominent. Among these, the quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has garnered substantial interest.[1][2] This structure is also known as benzopyrazine.[2] Quinoxaline derivatives are noted for their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The planarity and aromaticity of the quinoxaline ring system allow it to function as a bioisostere for other aromatic systems like quinoline or naphthalene, and it serves as a privileged scaffold for interacting with various biological targets.[2] Synthetic quinoxalines are found in several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2] The versatility in functionalizing the core structure makes quinoxaline derivatives invaluable building blocks for developing novel therapeutic agents and advanced materials.[1][5]

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The formal and universally accepted name for the compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[6] This name can be deconstructed as follows:

-

Quinoxaline: This is the parent heterocyclic fused ring system. The numbering of the quinoxaline ring is standardized, starting from one of the nitrogen atoms and proceeding around the ring to give the heteroatoms the lowest possible locants.

-

2,3-diphenyl: This indicates that two phenyl groups are attached as substituents at positions 2 and 3 of the quinoxaline ring.

-

6-carboxylic acid: This denotes the principal functional group, a carboxyl group (-COOH), is attached at position 6 of the quinoxaline ring. According to IUPAC rules for naming carboxylic acids on a ring, the suffix "-carboxylic acid" is used.[7]

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its application and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₄N₂O₂ | [6][8] |

| Molecular Weight | 326.35 g/mol | [8][9] |

| CAS Number | 32387-96-5 | [6][8] |

| Appearance | Light green solid | [9] |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | [6] |

Below is a diagram illustrating the logical construction of the molecule from its constituent parts.

Caption: Logical relationship of molecular components.

Synthesis Methodologies

The synthesis of this compound is most reliably achieved through a classical condensation reaction, with modern adaptations focusing on greener, more efficient conditions.

The Hinsberg Reaction: A Foundational Approach

The primary route for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg quinoxaline synthesis. This method involves the condensation of an α-dicarbonyl compound with an aromatic ortho-diamine. For the title compound, this translates to the reaction between benzil (the 1,2-diketone) and 3,4-diaminobenzoic acid (the ortho-phenylenediamine derivative).[10][11] The reaction is typically catalyzed by an acid and proceeds via a dihydrequinoxaline intermediate that subsequently oxidizes to the aromatic quinoxaline product. Glacial acetic acid is often used as both the solvent and the acid catalyst, as it effectively facilitates the condensation and is relatively easy to remove upon reaction completion.[11]

Detailed Experimental Protocol (Hinsberg Synthesis)

This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[11]

Materials:

-

Benzil (1.05 g, 5 mmol)

-

3,4-Diaminobenzoic acid (0.76 g, 5 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol or Ethyl Acetate (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (5 mmol) and 3,4-diaminobenzoic acid (5 mmol).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reaction: Stir the mixture at 50 °C for 4-8 hours. The causality for this moderate temperature is to ensure the condensation proceeds efficiently without promoting significant decarboxylation, which can be a side reaction at higher temperatures.[12]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, allow the reaction mixture to cool. The product typically precipitates out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove residual acetic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final, pure this compound.

Caption: Experimental workflow for Hinsberg synthesis.

Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, greener alternatives to the classical synthesis have been developed.

-

High-Temperature Water (HTW) Synthesis: Researchers have successfully synthesized 2,3-diarylquinoxaline carboxylic acids using high-temperature water (150–230 °C) as the solvent.[10][12] This approach avoids volatile organic solvents and strong acids, with water itself acting as a catalyst under these conditions. However, a key challenge is managing the competing decarboxylation side reaction.[12]

-

Ultrasonic Irradiation: The use of ultrasonic waves provides a significant rate enhancement, allowing the synthesis of quinoxaline derivatives in much shorter reaction times (e.g., 8-20 minutes) and often with higher yields (94-97%) compared to conventional reflux methods.[13] This method is energy-efficient and aligns well with green chemistry principles.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are critical post-synthesis steps. Standard analytical techniques are employed for this purpose:

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl rings and the quinoxaline core. The ¹³C NMR would confirm the presence of the correct number of carbon atoms in different chemical environments, including the distinct signal for the carboxyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C=N and C=C stretches characteristic of the aromatic rings.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+). For this compound, the peak would be expected at an m/z corresponding to its molecular weight of ~326.35.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate and scaffold in several high-impact research areas.

Role in Medicinal Chemistry

The quinoxaline core is a well-established pharmacophore, and this specific derivative serves as a key building block for more complex therapeutic agents.

-

Anticancer Potential: The compound itself has been identified as a potential antineoplastic (anticancer) agent.[8][9] The planar, electron-deficient nature of the quinoxaline ring allows it to intercalate with DNA or interact with key enzymatic sites in cancer cells, a common mechanism for quinoxaline-based anticancer drugs.[4]

-

Precursor for α-Glucosidase Inhibitors: A recent and significant application is its use in the synthesis of novel 2,3-diphenylquinoxaline-6-carbohydrazide hybrids.[11] These derivatives have shown potent α-glucosidase inhibitory activity, with IC₅₀ values significantly better than the standard drug, acarbose.[11] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia.

Caption: Inhibition of α-glucosidase in carbohydrate metabolism.

Application in Materials Science

Beyond pharmacology, this molecule has found a niche in polymer chemistry. It is used as an end-capping agent in the synthesis of novel hyperbranched polymers that contain alternating quinoxaline and benzoxazole repeating units.[14] The carboxylic acid functional group allows it to react with the growing polymer chains, effectively terminating their growth. This control over polymer architecture is crucial for tuning the final material's properties, such as solubility, thermal stability, and photophysical characteristics, making them suitable for applications in electronics and high-performance materials.

Data Summary

This table summarizes key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

| Parameter | Method/Derivative | Value | Reference(s) |

| Synthesis Yield | Conventional (Hinsberg) | Good to Excellent | [11] |

| Synthesis Yield | Ultrasonic Irradiation | 94-97% | [13] |

| Reaction Time | Conventional (Hinsberg) | 4-8 hours | [11] |

| Reaction Time | Ultrasonic Irradiation | 8-20 minutes | [13] |

| α-Glucosidase Inhibition (IC₅₀) | Derivative 7e (3-fluorophenyl) | 110.6 ± 6.0 µM | [11] |

| α-Glucosidase Inhibition (IC₅₀) | Acarbose (Reference Drug) | 750.0 ± 10.5 µM | [11] |

Conclusion

This compound is a highly versatile and valuable heterocyclic compound. Its straightforward synthesis, coupled with the rich chemical reactivity of its quinoxaline core and carboxylic acid functional group, makes it an important scaffold in modern research. Its demonstrated utility as a precursor for potent enzyme inhibitors in diabetes research, its inherent potential as an anticancer agent, and its application in creating advanced polymer materials underscore its significance. This guide provides a foundational understanding for scientists and researchers looking to exploit the unique properties of this molecule in drug discovery and materials science.

References

- PubChem. This compound.

- Asif, M. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

- eCampusOntario Pressbooks. 25.1 Carboxylic Acids – Structure and Naming. [Link]

- Study.com. Naming Carboxylic Acids | Process & Examples. [Link]

- Khan Academy. Carboxylic acid naming. [Link]

- Chemistry Steps. Naming Carboxylic Acids. [Link]

- JoVE.

- IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

- IUPAC. FR-2.2 Heterocyclic Components. [Link]

- Al-Mokyna, F. H., & Al-Masoudi, W. A.

- Course Content.

- Amaya-García, F., & Unterlass, M. M.

- International Journal of Pharmaceutical Research and Development. Quinoxaline: Synthetic and pharmacological perspectives. [Link]

- PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]

- SlideShare. Nomenclature of Heterocyclic Compounds.pdf. [Link]

- ResearchGate.

- ResearchGate.

- IJISET. A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. [Link]

- PubMed Central. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. [Link]

- ResearchGate. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. [Link]

- PubChem. 2,3-Diphenylquinoxaline.

- ResearchGate. Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 6. This compound | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 11. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijiset.com [ijiset.com]

- 14. medchemexpress.com [medchemexpress.com]

physical and chemical properties of 2,3-Diphenylquinoxaline-6-carboxylic acid

An In-depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental context.

The Quinoxaline Scaffold: A Privileged Structure

The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, is a cornerstone in the design of functional molecules.[1][2] This rigid, planar aromatic system serves as an excellent scaffold that can be readily functionalized, allowing for the fine-tuning of its physicochemical properties for various applications.[1] Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] In materials science, their unique electronic and photophysical characteristics make them valuable components in dyes, organic semiconductors, and electroluminescent materials.[6][7]

This compound incorporates three key functional domains:

-

The Quinoxaline Core: Provides the fundamental aromatic and heterocyclic framework.

-

Two Phenyl Substituents (Positions 2 and 3): These bulky groups significantly influence the molecule's conformation and electronic properties, and they offer sites for further functionalization.

-

A Carboxylic Acid Group (Position 6): This versatile functional group imparts acidic properties and serves as a critical handle for derivatization, such as forming esters, amides, and other conjugates. It has been shown to be a beneficial group for enhancing biological activity in certain contexts.[8]

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg condensation . This reaction involves the cyclocondensation of an α-dicarbonyl compound with an o-phenylenediamine.

For this compound, the specific reactants are Benzil (the α-dicarbonyl) and 3,4-diaminobenzoic acid (the substituted o-phenylenediamine).[9][10]

Caption: Synthesis of this compound via Hinsberg Condensation.

Experimental Causality and Optimization

The choice of reaction conditions is critical for maximizing the yield of the desired carboxylic acid while minimizing side reactions, most notably decarboxylation.[9][11]

-

Classical Approach: Traditionally, the reaction is performed in organic solvents like ethanol or acetic acid, often with heating. Acetic acid can serve as both a solvent and a catalyst.[10]

-

Greener Alternatives: Significant research has focused on environmentally benign synthesis. High-temperature water (HTW) has emerged as a promising medium, acting as both a solvent and a catalyst, thereby avoiding volatile organic compounds and strong acids.[9][11][12] Studies have shown that optimal yields can be achieved in HTW at temperatures between 150–230 °C with reaction times as short as 5–30 minutes.[11][12]

-

Controlling Decarboxylation: The primary challenge in this synthesis is the thermal lability of the starting material, 3,4-diaminobenzoic acid, which can decarboxylate at elevated temperatures to form m-phenylenediamine. This leads to the formation of 2,3-diphenylquinoxaline as a side product.[9][11] Interestingly, the final product, this compound, is remarkably stable against decarboxylation even at 230 °C.[9][12] Therefore, controlling the reaction temperature and time is key to preventing the degradation of the starting material, not the product.[9]

Protocol: Hydrothermal Synthesis (HTS) of this compound (3a)[9][12]

This protocol is adapted from methodologies proven to optimize yield and minimize decarboxylation.

-

Reactant Preparation: In a suitable reaction vessel, combine Benzil (1 equivalent) and 3,4-diaminobenzoic acid (1 equivalent).

-

Solvent Addition: Add a 5% aqueous solution of acetic acid (HOAc). The concentration is typically around 0.05 mol·L⁻¹.

-

Reaction Conditions: Seal the vessel and heat to 150 °C for 60 minutes. Rationale: This condition was identified as optimal for maximizing the yield of the carboxylic acid product while minimizing the formation of the decarboxylated analogue.[9]

-

Cooling & Isolation: After the reaction, cool the vessel to room temperature. The crude product will typically precipitate out of the solution.

-

Purification: Collect the solid by filtration. Suspend the crude product in a solvent like ethyl acetate (EtOAc) and stir for 5 minutes to dissolve unreacted starting materials and the more soluble decarboxylated side product.

-

Final Product: Filter the solid again, wash with fresh EtOAc, and dry under a vacuum to yield this compound as a solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, formulation, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₄N₂O₂ | [13][14][15][16] |

| Molecular Weight | 326.35 g/mol | [13][14][15][16] |

| Appearance | Light green solid | [17] |

| Melting Point | Not consistently reported. The parent compound, 2,3-diphenylquinoxaline, has a melting point of 125-128 °C.[18] The related 6-nitro derivative N-oxide melts at 282-285 °C.[19] | |

| Solubility | Generally low in water; soluble in organic solvents like DMSO and THF. | [20] |

| logP | 4.59 | [15] |

Spectroscopic Characterization

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.2-8.5 ppm) corresponding to the protons on the two phenyl rings and the quinoxaline core. A distinct downfield singlet for the carboxylic acid proton (>10 ppm) would be expected, though it may be broad or exchangeable with D₂O.

-

¹³C NMR: The spectrum will display a number of signals in the aromatic region (approx. 125-155 ppm) corresponding to the 21 carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).[12]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M+) at m/z = 326.[14]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C=N stretching from the quinoxaline ring (approx. 1560-1600 cm⁻¹).[19]

-

UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic π-π* and n-π* transitions. In ethanol, related structures show absorption maxima (λmax) around 250 nm and 350 nm.[7][20]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main structural components.

Acidity

Reactivity of the Functional Groups

The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations to form esters, amides, and acid chlorides, providing a gateway to a vast library of new compounds.[10][21] This is particularly valuable in drug development for creating prodrugs or modifying pharmacokinetic properties.

Caption: Key Reactions of the Carboxylic Acid Moiety.

The quinoxaline ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The pyrazine part of the ring can, however, be susceptible to nucleophilic attack. The phenyl rings can undergo electrophilic substitution, although their reactivity is modulated by the attached quinoxaline system.

Applications in Research and Development

The unique combination of a biologically active scaffold and a versatile chemical handle makes this compound a valuable building block.

Drug Development and Medicinal Chemistry

-

Anticancer Agents: The 2,3-diphenylquinoxaline scaffold has been identified as a promising lead structure for tubulin inhibitors, which are a major class of anticancer drugs.[8] Specifically, derivatives with electron-withdrawing groups at the 6-position, such as a carboxylic acid, have shown potent activity.[8] The molecule is also described as a potential antineoplastic agent in chemical supplier databases.[16]

-

Enzyme Inhibitors: By converting the carboxylic acid to a carbohydrazide and coupling it with various aromatic aldehydes, researchers have developed a novel series of potent α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[10]

-

Broad-Spectrum Bioactivity: The general class of quinoxalines exhibits a wide range of pharmacological effects, and this molecule serves as a key intermediate for exploring new therapeutic agents.[3][4]

Materials Science

-

Polymer Chemistry: this compound is used as an end-capping agent in the synthesis of AB₂ monomers. This role is crucial for controlling the structure and properties of hyperbranched polymers that contain alternating quinoxaline and benzoxazole units.[13][22]

-

Organic Electronics: The inherent π-conjugated system of the quinoxaline core makes it an attractive component for creating organic materials with specific electronic and photoluminescent properties, suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[6][7][20]

Conclusion

This compound is more than just a chemical compound; it is a highly versatile platform for innovation. Its synthesis, while requiring careful control to avoid side reactions, is well-established and adaptable to greener methodologies. The molecule's distinct physical and chemical properties, driven by the interplay between its quinoxaline core, phenyl substituents, and carboxylic acid handle, make it a valuable intermediate for two major fields. In medicinal chemistry, it is a proven scaffold for developing potent enzyme inhibitors and anticancer agents. In materials science, it provides a robust building block for the design of advanced functional polymers and organic electronic materials. This guide serves as a foundational resource for scientists and researchers looking to harness the significant potential of this powerful molecule.

References

- Amaya-García, F., & Unterlass, M. M. (2022).

- Recent Advances in the Synthesis and Reactivity of Quinoxaline. (n.d.).

- Recent advances in the synthesis and reactivity of quinoxaline. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

- This compound. (n.d.). PubChem. [Link]

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

- Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore. [Link]

- 2,3-diphenylquinoxaline. (n.d.). Chembase.cn. [Link]

- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET. [Link]

- Quinoxaline-6-carboxylic acid. (n.d.). PubChem. [Link]

- Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. (2022).

- 2,3-Diphenylquinoxaline. (n.d.). PubChem. [Link]

- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2021). PubMed. [Link]

- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org. [Link]

- Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. (2021).

- Quinoxaline, 2,3-diphenyl-. (n.d.). NIST WebBook. [Link]

- Quinoxaline-6-carboxylic acid (C9H6N2O2). (n.d.). PubChemLite. [Link]

- This compound. (n.d.). Traxal Technologies. [Link]

- Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. (2022). PubMed Central. [Link]

- QUINOXALINE-6-CARBOXYLIC ACID. (n.d.).

- Bordwell pKa Table. (n.d.).

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. ijiset.com [ijiset.com]

- 6. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. vixra.org [vixra.org]

- 8. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 10. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Compound this compound - Chemdiv [chemdiv.com]

- 16. scbt.com [scbt.com]

- 17. Page loading... [guidechem.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scbt.com [scbt.com]

- 22. traxtal.com [traxtal.com]

A Comprehensive Guide to the Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid: Principles, Protocol, and Applications

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The core of this document focuses on the classic and robust condensation reaction between 3,4-diaminobenzoic acid and benzil. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, actionable insights into the preparation of this valuable quinoxaline derivative.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is featured in a vast array of synthetic compounds with diverse and potent pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and physicochemical properties.

Among the numerous derivatives, this compound stands out for its established applications and potential as a versatile building block. The presence of the carboxylic acid moiety provides a reactive handle for further derivatization, making it a key intermediate for creating compound libraries. Notably, this molecule has been identified as a potential antineoplastic (anticancer) agent and a lead compound for developing tubulin inhibitors.[6][7] Beyond pharmaceuticals, it serves as a crucial end-capping agent in the synthesis of novel hyperbranched polymers, demonstrating its utility in advanced materials science.[8]

This guide provides the necessary technical foundation for the successful synthesis and validation of this important compound.

Core Synthesis: Condensation of 3,4-diaminobenzoic acid and Benzil

The most fundamental and widely adopted method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[3][9][10] This reaction is efficient, high-yielding, and proceeds through a well-understood mechanism.

Reaction Mechanism

The formation of the quinoxaline ring is a cyclocondensation reaction, which involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water.

The mechanism proceeds as follows:

-

Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on one of the electrophilic carbonyl carbons of benzil.

-

Hemiaminal Formation: This attack forms a tetrahedral intermediate, a hemiaminal.

-

Dehydration to Imine: The hemiaminal is unstable and readily loses a molecule of water to form a more stable imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The second amino group, now positioned correctly, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Second Hemiaminal Formation: This cyclization step forms a five-membered ring intermediate.

-

Final Dehydration & Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.

// Reactants Reactants [label="3,4-diaminobenzoic acid\n+ Benzil", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Step1 [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration1 [label="- H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CyclicIntermediate [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration2 [label="- H₂O\n(Aromatization)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="2,3-Diphenylquinoxaline\n-6-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reactants -> Step1 [label="Step 1"]; Step1 -> Hemiaminal; Hemiaminal -> Dehydration1 [label="Step 2"]; Dehydration1 -> Imine; Imine -> Step4 [label="Step 3"]; Step4 -> CyclicIntermediate; CyclicIntermediate -> Dehydration2 [label="Step 4"]; Dehydration2 -> Product; } .enddot Caption: Mechanism of Quinoxaline Formation.

Detailed Experimental Protocol

This protocol describes a reliable and scalable method for the synthesis of this compound. Acetic acid is used here as both a solvent and a mild acid catalyst to facilitate the dehydration steps.[11]

Materials and Reagents:

-

3,4-Diaminobenzoic acid (FW: 152.15 g/mol )

-

Benzil (FW: 210.23 g/mol )

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid in 50 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved. You may need to warm the mixture gently to aid dissolution.

-

Addition of Benzil: To the stirred solution, add 4.20 g (0.02 mol) of benzil.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. To ensure maximum precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold deionized water to remove residual acetic acid, followed by a small portion of cold ethanol to remove unreacted benzil and other organic impurities.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The result is the crude this compound, typically as a beige or pale yellow solid.

// Define nodes with specific colors mix [label="1. Mix Reactants\n(3,4-diaminobenzoic acid + Benzil)\nin Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="2. Reflux\n(2-3 hours at ~118°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="3. Cool to Room Temp\n& Ice Bath", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filter & Wash\n(Cold Water & Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="5. Dry Crude Product\n(Vacuum Oven)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="6. Purify\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="7. Characterize\n(MP, NMR, IR, MS)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define edges mix -> reflux; reflux -> cool; cool -> filter; filter -> dry; dry -> purify; purify -> characterize; } .enddot Caption: Experimental Workflow for Synthesis.

Purification and Characterization

Purity is paramount for subsequent applications, whether in biological assays or polymer synthesis. The crude product obtained from the reaction typically requires purification.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the synthesized compound.[12]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to just dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.[13]

-

Allow the clear filtrate to cool slowly to room temperature.

-

As the solution cools, the solubility of the product decreases, leading to the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.[14]

-

Collect the pure crystals by vacuum filtration and dry them thoroughly.

Physicochemical and Spectroscopic Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₂₁H₁₄N₂O₂[6] |

| Molecular Weight | 326.35 g/mol [6] |

| Appearance | Beige to pale yellow solid[15] |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): 8.64 (d, 1H), 8.30 (dd, 1H), 8.21 (d, 1H), 7.54–7.31 (m, 10H)[15] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.6, 154.8, 154.2, 142.4, 139.7, 138.4, 132.1, 130.7, 129.8, 129.7, 129.5, 129.3, 129.2, 129.1, 128.1[15] |

| IR (KBr, cm⁻¹) | Key peaks approx. 3400-2500 (O-H stretch, broad), 1680 (C=O stretch), 1600 (C=N stretch), 1450 (C=C stretch) |

| Mass Spec (ESI-MS) | m/z: 327.1 [M+H]⁺ |

Note: NMR and IR peak values are approximate and may vary slightly based on the solvent and instrument used.

Applications and Future Perspectives

The utility of this compound spans multiple scientific disciplines.

-

Oncology and Drug Discovery: This compound and its derivatives have shown promise as anticancer agents.[6] Studies have identified the 2,3-diphenylquinoxaline scaffold as a potent inhibitor of tubulin polymerization, a validated target for cancer chemotherapy.[7] The carboxylic acid group is particularly valuable, as it can be converted into esters, amides, or hydrazides to generate new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[11]

-

Materials Science: In polymer chemistry, this compound is used as a chain-end modifier or "capping agent" in the synthesis of hyperbranched polymers.[8] These polymers, which contain alternating quinoxaline and benzoxazole units, have unique thermal and optical properties, making them suitable for high-performance applications.

The synthetic accessibility of this compound, coupled with its proven utility, ensures that it will remain a molecule of high interest. Future research will likely focus on leveraging the carboxylic acid group to attach this quinoxaline core to other pharmacophores, creating hybrid molecules with dual modes of action, or to develop novel polymers with tailored electronic properties.

References

- S. K. Guchhait, S. M. Langdon, M. M. D. Wilde, K. Thai, M. Gravel, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives," PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536009/

- B. Avula, et al., "Recent Advances in the Synthesis of Quinoxalines. A Mini Review," mtieat. URL: https://www.tandfonline.com/doi/full/10.1080/10406644.2023.2168968

- A. K. Chakrabarty, "Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review," Bentham Science. URL: https://www.benthamsicence.com/abstract/134950

- B. Avula, et al., "Recent Advances in the Synthesis of Quinoxalines. A Mini Review," Taylor & Francis Online. URL: https://www.tandfonline.com/doi/pdf/10.1080/10406644.2023.2168968

- S. K. Guchhait, "Recent advances in the transition-metal-free synthesis of quinoxalines," PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8811166/

- Multiple Authors, "Synthesis and biological activity of quinoxaline derivatives," Innoscience Research. URL: https://innoscience.org/index.php/jcr/article/view/10

- R. P. Deshmukh, "Quinoxaline: Synthetic and pharmacological perspectives," International Journal of Pharmaceutical Research and Development. URL: http://ijprd.com/index.php/journal/article/view/1435

- A. R. Neves, "A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications," ResearchGate. URL: https://www.researchgate.

- A. R. Neves, "Quinoxaline, its derivatives and applications: A State of the Art review," ReCIPP. URL: https://recipp.ipp.pt/handle/10400.22/5113

- S. Sharma, "Biological activity of quinoxaline derivatives," ResearchGate. URL: https://www.researchgate.

- S. A. Sadjadi, "Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst," ResearchGate. URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-condensation-reaction-of-12-diamines-with-12-dicarbonyl_fig5_319294241

- F. Amaya-García, M. M. Unterlass, "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water," ResearchGate. URL: https://www.researchgate.

- F. Amaya-García, M. M. Unterlass, "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water," Thieme Chemistry. URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/a-1834-0315

- A. A. Al-Amiery, "Methods of Preparation of Quinoxalines," Encyclopedia.pub. URL: https://encyclopedia.pub/entry/49962

- A. A. Al-Amiery, "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines," MDPI. URL: https://www.mdpi.com/2673-4079/5/4/166

- Santa Cruz Biotechnology, "this compound | CAS 32387-96-5," SCBT. URL: https://www.scbt.com/p/2-3-diphenylquinoxaline-6-carboxylic-acid-32387-96-5

- MedChemExpress, "this compound | Chain End Modifier," MedChemExpress. URL: https://www.medchemexpress.com/2-3-diphenylquinoxaline-6-carboxylic-acid.html

- Unknown Author, "Chemistry 211 Experiment 10," Unknown Source. URL: http://www.csun.edu/~hcchm001/chem211/211expt10.pdf

- Organic synthesis, "2,3 Diphenylquinoxaline : Organic synthesis," YouTube. URL: https://www.youtube.

- S. Pawar, "Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd)," Slideshare. URL: https://www.slideshare.

- S. S. Joshi, "A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline," IJISET. URL: https://www.ijiset.com/v1s5/IJISET_V1_I5_52.pdf

- Unknown Author, "2,3 - Diphenyl Quinoxaline (Synthesis)," Scribd. URL: https://www.scribd.com/document/436343549/2-3-Diphenyl-Quinoxaline-Synthesis

- ChemicalBook, "2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum," ChemicalBook. URL: https://www.chemicalbook.com/spectrum/1684-14-6_ir.htm

- Y. L. N. Murthy, "Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities," ResearchGate. URL: https://www.researchgate.net/publication/275955610_Synthesis_and_Characterization_of_23-Diphenyl_Quinoxaline_14-di-N-oxide_Derivatives_and_Study_of_their_Antimicrobial_Activities

- Y. L. N. Murthy, "Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities," RJPBCS. URL: https://www.rjpbcs.com/pdf/2011_2(1)/.pdf

- M. B. A. Dichtel, "Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies," ResearchGate. URL: https://www.researchgate.

- National Center for Biotechnology Information, "this compound," PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/629852

- A. Foroumadi, "Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors," PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342738/

- X. Li, "Synthesis of 3,4-diaminobenzoic acid under microwave irradiation," ResearchGate. URL: https://www.researchgate.

- A. Foroumadi, "Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening," PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34702157/

- A. M. Vetel, "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres," Bentham Science. URL: https://www.benthamsicence.com/abstract/134950

- S. Ganesan, "Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde," viXra.org. URL: https://vixra.org/abs/1703.0232

- R. B. Grossman, "9: Multistep Synthesis (Experiment)," Chemistry LibreTexts. URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/9%3A_Multistep_Synthesis_(Experiment)

- R. A. S. Chandraratna, "Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles," The Aquila Digital Community. URL: https://aquila.usm.edu/fac_pubs/15450

- M. E. R. Marcial, "Synthesis of 2,3-quinoxalinedithiol," The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/rp/c4rp00049k

- Various Authors, "Benzoin Condensation," Organic Chemistry Portal. URL: https://www.organic-chemistry.

Sources

- 1. mtieat.org [mtieat.org]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. scbt.com [scbt.com]

- 7. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijiset.com [ijiset.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

An In-depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive scientific overview of 2,3-Diphenylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, spectroscopic characterization, and explores its emerging therapeutic applications, particularly as a potential antineoplastic and anti-diabetic agent.

Introduction and Chemical Identity

This compound belongs to the quinoxaline class of compounds, which are characterized by a fused bicyclic system comprising a benzene ring and a pyrazine ring. The presence of two phenyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 6 position imparts unique chemical and biological properties to the molecule.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₂₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 326.35 g/mol | [2][3] |

| CAS Number | 32387-96-5 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | [1] |

| InChIKey | LFWGZXMTCUOPFI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3,4-diaminobenzoic acid and benzil (1,2-diphenylethane-1,2-dione). This reaction is a well-established method for the formation of the quinoxaline ring system.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

3,4-Diaminobenzoic acid

-

Benzil

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in a minimal amount of warm glacial acetic acid.

-

To this solution, add 1.0 equivalent of benzil.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Melting Point | Not explicitly stated, but the related 2,3-diphenylquinoxaline has a melting point of 125-128 °C. | The carboxylic acid derivative is expected to have a higher melting point due to increased intermolecular hydrogen bonding. |

| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO. | The aromatic nature of the molecule contributes to its solubility in organic solvents.[4][5] |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar quinoxaline derivatives. |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the two phenyl rings will likely appear as multiplets. The protons on the quinoxaline core will exhibit distinct signals, with the proton adjacent to the carboxylic acid group expected to be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR (Predicted): The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ > 165 ppm). The quaternary carbons of the quinoxaline ring and the phenyl-substituted carbons will also have distinct chemical shifts. The carbons of the phenyl groups will appear in the aromatic region (δ 120-140 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 326.

Proposed Fragmentation Pathway:

Figure 2: Proposed mass spectrometry fragmentation of this compound.

The fragmentation is likely to involve the loss of the hydroxyl radical (•OH) to give a peak at m/z 309, and the loss of the entire carboxylic acid group (•COOH) to yield a prominent peak at m/z 281, corresponding to the stable 2,3-diphenylquinoxaline cation.

Applications in Drug Development

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound and its analogues have shown promise in two key therapeutic areas: oncology and diabetes.

Antineoplastic Activity

Quinoxaline-based compounds are known to exhibit anticancer properties through various mechanisms of action, including the inhibition of protein kinases and topoisomerase II, and the induction of apoptosis.[6][7][8]

Mechanism of Action as a Tubulin Polymerization Inhibitor:

Recent studies have suggested that certain 2,3-diphenylquinoxaline derivatives act as tubulin polymerization inhibitors.[9] They are thought to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][12]

Figure 3: Proposed mechanism of action as a tubulin polymerization inhibitor.

α-Glucosidase Inhibitory Activity

Derivatives of this compound have been synthesized and evaluated as potent α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. The carboxylic acid moiety provides a handle for the synthesis of various amide and hydrazone derivatives, which have shown promising inhibitory activity.

Analytical Methods

For the quality control and analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the range of 254-320 nm).

-

Injection Volume: 10-20 µL.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing purity.

Proposed TLC Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone). The exact ratio should be optimized to achieve good separation (Rf value between 0.3 and 0.7).

-

Visualization: UV light (254 nm) or staining with a suitable reagent.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and synthetically accessible compound with significant potential in drug discovery. Its promising activity as a tubulin polymerization inhibitor and a scaffold for α-glucosidase inhibitors makes it a valuable lead compound for the development of novel anticancer and antidiabetic agents. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its chemical and biological properties. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2021). PMC.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PMC.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Taylor & Francis Online.

- Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid with o-Phenylenediamine. (n.d.). J-STAGE.

- HPLC chromatogram of the quinoxaline derivatives of citrus honey. (n.d.). ResearchGate.

- Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2021). PubMed.

- Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile tool for the synthesis of N-heterocycles. (n.d.). The Royal Society of Chemistry.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Thieme Chemistry.

- 2,3 - Diphenyl Quinoxaline (Synthesis). (n.d.). Scribd.

- Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. (n.d.). J-STAGE.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of the Pacific.

- Figure S3: 1 H NMR spectrum of the crude 2,3-diphenylquinoxaline... (n.d.). ResearchGate.

- 2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Quinoxaline, 2,3-diphenyl-. (n.d.). NIST WebBook.

- Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (2021). Frontiers.

- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed.

- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2020). MDPI.

- Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (2018). Slideshare.

- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). RJPBCS.

- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI.

Sources

- 1. This compound | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cas 32387-96-5|| where to buy this compound [chemenu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,3-Diphenylquinoxaline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 2,3-Diphenylquinoxaline-6-carboxylic Acid

This compound is a heterocyclic compound featuring a quinoxaline core, which is a fused bicyclic system of a benzene and a pyrazine ring.[2] The structure is further characterized by two phenyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 6-position.

Chemical Structure:

Key Molecular Features:

-

Quinoxaline Core: A rigid, aromatic, and relatively nonpolar backbone. Quinoxaline derivatives are explored for a wide range of biological activities.

-

Two Phenyl Groups: These large, nonpolar substituents significantly contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.

-

Carboxylic Acid Group: This functional group introduces a site for hydrogen bonding and, crucially, ionization. This makes the molecule's solubility highly dependent on the pH of the medium.

The combination of a large, nonpolar scaffold with a polar, ionizable group suggests a complex solubility profile, which is critical for its handling, formulation, and biological activity.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various solvents can be made.

Expected Solubility in Organic Solvents:

The substantial nonpolar surface area imparted by the diphenylquinoxaline core suggests good solubility in a range of organic solvents.

-

Polar Aprotic Solvents: High solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the nonpolar and polar regions of the molecule.

-

Chlorinated Solvents: Good solubility is also anticipated in solvents such as chloroform and dichloromethane.

-

Aromatic Hydrocarbons: Solvents like toluene should be effective due to favorable interactions with the phenyl rings.

-

Alcohols: Moderate solubility is expected in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the carboxylic acid group. However, the large nonpolar part of the molecule may limit its miscibility. Non-ionized carboxylic acids are typically more soluble in ethanol than in water.[3]

-

Nonpolar Aliphatic Solvents: Low solubility is predicted in nonpolar aliphatic hydrocarbons such as hexane.

Aqueous Solubility:

The aqueous solubility of this compound is expected to be very low in its neutral form due to the dominance of the large, hydrophobic diphenylquinoxaline moiety. However, its solubility is predicted to be highly pH-dependent.

Quantitative Solubility Data

As of the current literature review, comprehensive quantitative solubility data for this compound across a wide range of solvents is limited. The following table provides a known value and a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 0.306 | Not Specified | [4] |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask | |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask | |

| Methanol | 25 | Data not available | Data not available | Shake-Flask | |

| Acetone | 25 | Data not available | Data not available | Shake-Flask | |

| Chloroform | 25 | Data not available | Data not available | Shake-Flask | |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

Factors Influencing Solubility

The Critical Role of pH

The carboxylic acid group of this compound is the primary determinant of its pH-dependent solubility. As a weak acid, it exists in equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated carboxylate form (R-COO⁻).

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation :

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

-

At pH < pKa: The neutral form (R-COOH) predominates, leading to lower aqueous solubility.

-

At pH = pKa: The concentrations of the neutral and ionized forms are equal.

-

At pH > pKa: The ionized form (R-COO⁻) predominates. The carboxylate anion is significantly more polar and thus more soluble in aqueous media.

Logical Relationship of pH and Solubility

Sources

Spectroscopic Characterization of 2,3-Diphenylquinoxaline-6-carboxylic acid: An In-depth Technical Guide

Introduction

2,3-Diphenylquinoxaline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of quinoxaline, a privileged scaffold in drug discovery, it forms the core of molecules with potential therapeutic applications.[2] Furthermore, its rigid, aromatic structure makes it a valuable building block for the synthesis of novel polymers and functional materials.[2]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles of each method and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, contains several key features that give rise to characteristic spectroscopic signals:

-

Quinoxaline core: A bicyclic aromatic system containing two nitrogen atoms.

-

Two phenyl substituents: Attached to the quinoxaline core at positions 2 and 3.

-

Carboxylic acid group: A key functional group at position 6 of the quinoxaline ring.

Each of these components will produce distinct signals in various spectroscopic analyses, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Expertise & Experience: The "Why" Behind the NMR Experiment

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the proton environments, confirming the presence of the phenyl and quinoxaline ring protons and the acidic proton of the carboxylic acid. The integration of the signals gives the ratio of protons in each environment, while the splitting patterns (multiplicities) reveal the connectivity between neighboring protons.

¹³C NMR, while less sensitive, is crucial for determining the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and provides information about their hybridization and electronic environment. For this molecule, it is particularly useful for identifying the quaternary carbons of the quinoxaline core and the carbonyl carbon of the carboxylic acid.

Experimental Protocol: A Self-Validating System

A robust NMR analysis requires careful sample preparation and instrument setup to ensure high-quality, reproducible data.

Step-by-Step NMR Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

The spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).[3]

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.7 | d | 1H | H-5 |

| ~8.3 | dd | 1H | H-7 |

| ~8.1 | d | 1H | H-8 |

| ~7.6-7.4 | m | 10H | Phenyl-H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~154 | C-2, C-3 |

| ~142 | C-4a, C-8a |

| ~139 | Phenyl C-ipso |

| ~131 | C-6 |

| ~130 | Phenyl C-ortho, C-para |

| ~129 | Phenyl C-meta |

| ~128 | C-5, C-7, C-8 |

Visualization of the NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For this compound, IR spectroscopy provides immediate and definitive evidence for the presence of the carboxylic acid group. The characteristic broad O-H stretch and the sharp, intense C=O stretch are unmistakable signatures. Additionally, the C-H stretching and bending vibrations of the aromatic rings and the C=N stretching of the quinoxaline core can be identified.

Experimental Protocol: The KBr Pellet Method

The solid nature of this compound makes the potassium bromide (KBr) pellet method a common and reliable approach for IR analysis.

Step-by-Step IR Protocol (KBr Pellet):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: Characteristic IR Absorption Bands

The following table lists the key IR absorption bands expected for this compound.

Table 3: Key IR Absorption Bands for this compound